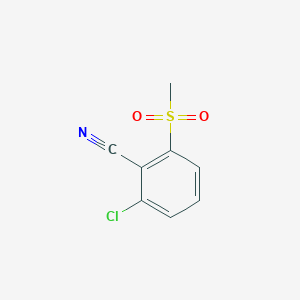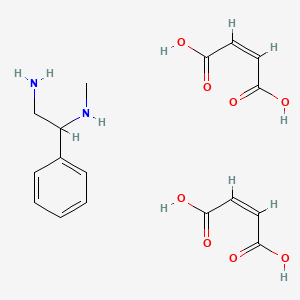
N1-methyl-1-phenylethane-1,2-diamine dimaleate
Descripción general
Descripción
N1-methyl-1-phenylethane-1,2-diamine dimaleate, also known by its chemical formula C~9~H~14~N~2~·2HCl·C~4~H~4~O~4~, is a compound with interesting pharmacological properties. It falls under the category of diamine derivatives and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate involves the reaction between N1-methyl-N1-phenylethane-1,2-diamine and maleic acid . The maleic acid serves as a diacid reactant, leading to the formation of the dimaleate salt. The synthetic pathway may involve several steps, including purification and crystallization.
Molecular Structure Analysis
The molecular structure of N1-methyl-1-phenylethane-1,2-diamine dimaleate consists of two key components:
- N1-methyl-N1-phenylethane-1,2-diamine : This diamine moiety contributes to the compound’s pharmacological activity.
- Maleic acid : The maleate anion forms a salt with the diamine, resulting in the dimaleate form.
Chemical Reactions Analysis
N1-methyl-1-phenylethane-1,2-diamine dimaleate may participate in various chemical reactions, including:
- Acid-Base Reactions : The maleate salt can undergo acid-base reactions, influencing its solubility and stability.
- Complexation Reactions : The diamine portion may form complexes with metal ions, affecting its biological interactions.
Physical And Chemical Properties Analysis
- Physical Form : N1-methyl-1-phenylethane-1,2-diamine dimaleate appears as a pale-purple solid .
- Molecular Weight : Approximately 223.14 g/mol .
- Solubility : It is likely soluble in water due to the presence of the maleate salt.
- Storage : Store in a refrigerator .
Safety And Hazards
- Hazard Statements : The compound is classified as H302 (harmful if swallowed) .
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid ingestion.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Direcciones Futuras
Future research should focus on:
- Pharmacological Studies : Investigate its potential therapeutic applications, including antiviral, anticancer, or neuroprotective effects.
- Structural Elucidation : Further analyze its crystal structure and conformation.
- Formulation Development : Explore novel drug delivery systems for improved bioavailability.
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLRDPQRHNOKB-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-1-phenylethane-1,2-diamine dimaleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
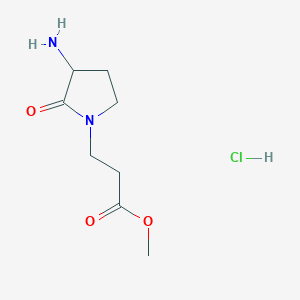
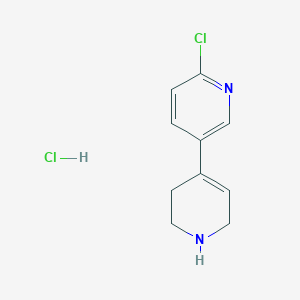
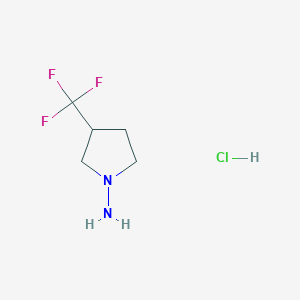
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
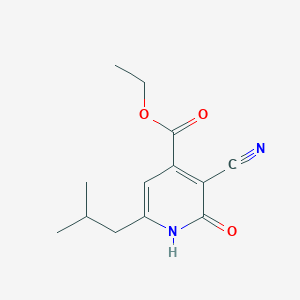
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
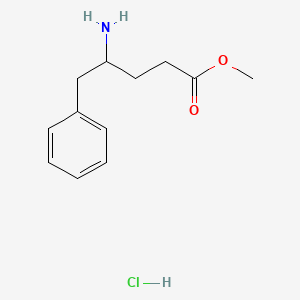
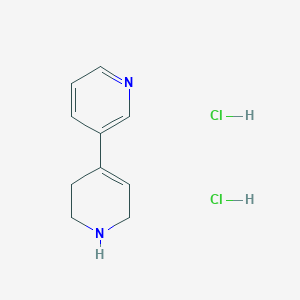
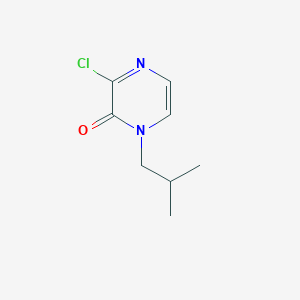
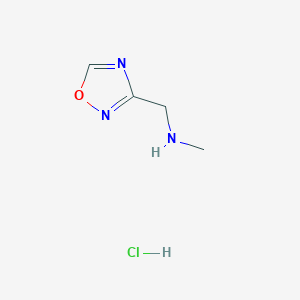
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
